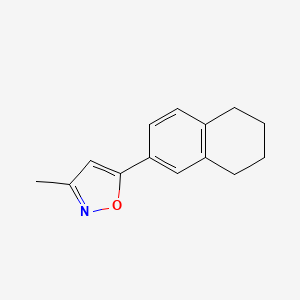![molecular formula C12H13NOS B2389552 [2-(2-フェニルエチル)-1,3-チアゾール-4-イル]メタノール CAS No. 1488795-66-9](/img/structure/B2389552.png)
[2-(2-フェニルエチル)-1,3-チアゾール-4-イル]メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol” is a compound with the CAS Number: 1477825-85-6 . It has a molecular weight of 219.31 . It appears in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NOS/c14-9-11-8-13-12(15-11)7-6-10-4-2-1-3-5-10/h1-5,8,14H,6-7,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol” is a powder that is stored at room temperature . The compound has a molecular weight of 219.31 .科学的研究の応用
References:
- Yang, J. L., Dong, W. H., Kong, F. D., Liao, G., Wang, J., Li, W., Mei, W. L., & Dai, H. F. (2016). Characterization and Analysis of 2-(2-Phenylethyl)-chromone Derivatives from Agarwood (Aquilaria crassna) by Artificial Holing for Different Times. Molecules, 21(7), 911
- Gao, Y., Zhang, X., & Liu, Y. (2019). Production of 2-(2-phenylethyl)chromones in Aquilaria sinensis callus cultures. Plant Cell, Tissue and Organ Culture (PCTOC), 137(1), 1-10
- Molecules. (2024). Three New 2-(2-Phenylethyl)chromone Derivatives from the Fungus Gyrinopsis macrostoma. Molecules, 24(3), 576
作用機序
Target of Action
It’s worth noting that thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties .
Mode of Action
A related compound, 2-phenylethanol, has been shown to exhibit antimicrobial activity against selected phytopathogenic fungi . It was found to inhibit the mitochondria and the nucleus of P. italicum cells .
Biochemical Pathways
It up-regulates genes involved with the peroxisome, regulation of autophagy, phosphatidylinositol signaling system, protein processing in the endoplasmic reticulum, and fatty acid metabolism .
Pharmacokinetics
Phenylethyl alcohol, a related compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
実験室実験の利点と制限
PETM has several advantages for lab experiments. PETM is readily available and can be synthesized easily. PETM is also stable and can be stored for an extended period. However, PETM has some limitations for lab experiments. PETM is not water-soluble and requires organic solvents for dissolution. PETM also has a low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for PETM research. One of the significant future directions is to explore the potential of PETM as an anti-inflammatory and anti-cancer agent in human clinical trials. Another future direction is to investigate the mechanism of action of PETM and identify its molecular targets. PETM can also be modified to improve its bioavailability and pharmacological properties. Finally, PETM can be used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PETM has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases. PETM has also been found to exhibit anti-cancer properties and has been studied as a potential anti-cancer agent. PETM has several advantages for lab experiments, but also has some limitations. There are several future directions for PETM research, including exploring its potential as an anti-inflammatory and anti-cancer agent in human clinical trials and investigating its mechanism of action.
合成法
The synthesis of PETM involves the reaction of 2-phenylethylamine with 2-bromoacetic acid to form 2-(2-phenylethyl)glycine, which is then treated with thionyl chloride to form 2-(2-phenylethyl)thiazole-4-carboxylic acid. This acid is then reduced with sodium borohydride to produce PETM.
特性
IUPAC Name |
[2-(2-phenylethyl)-1,3-thiazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c14-8-11-9-15-12(13-11)7-6-10-4-2-1-3-5-10/h1-5,9,14H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBPPNTXZHULHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=CS2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

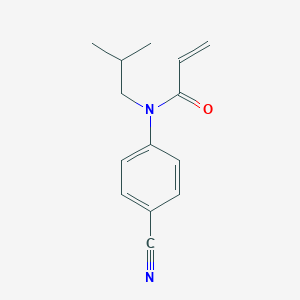
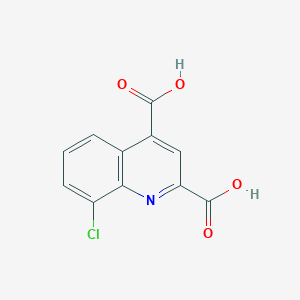

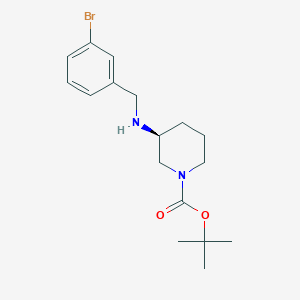
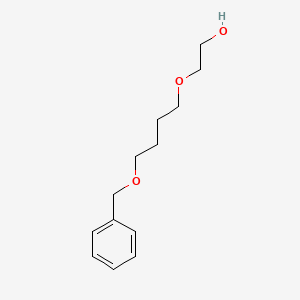
![1-methyl-4-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2389475.png)
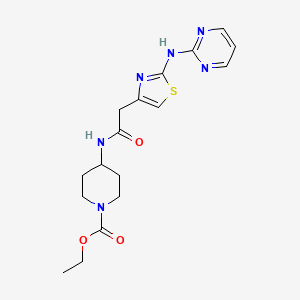
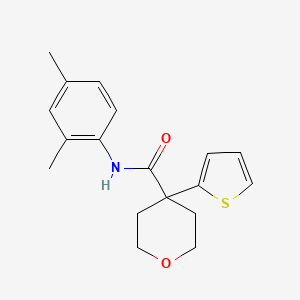
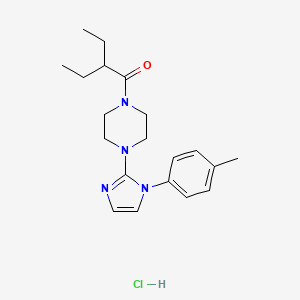
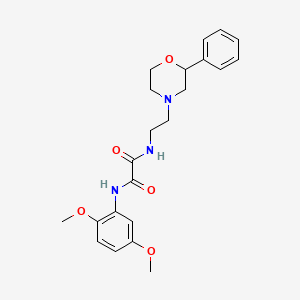
![2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2389483.png)
![N-(2-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2389485.png)
![2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2389486.png)
